An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8)
An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, safety and handling protocols, synthesis and purification methods, and its applications in drug discovery, particularly in the development of PDE7 and kinase inhibitors.
Chemical and Physical Properties
2-Methyl-5-nitrobenzenesulfonyl chloride is a yellow crystalline solid.[1] It is characterized by the presence of a sulfonyl chloride group, a nitro group, and a methyl group on a benzene ring. These functional groups contribute to its reactivity and utility as a chemical building block.
Table 1: Physical and Chemical Properties of 2-Methyl-5-nitrobenzenesulfonyl chloride
| Property | Value | Reference(s) |
| CAS Number | 121-02-8 | [2][3] |
| Molecular Formula | C₇H₆ClNO₄S | [2][3] |
| Molecular Weight | 235.64 g/mol | [2][3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 41-45 °C | [2] |
| Boiling Point | 135-137 °C at 0.7 mmHg | [2] |
| Density | 1.4103 g/cm³ (rough estimate) | [4] |
| Solubility | Soluble in toluene | [5] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| InChI Key | WPGVQDHXOUAJBW-UHFFFAOYSA-N | [2] |
| SMILES | Cc1ccc(cc1S(Cl)(=O)=O)--INVALID-LINK--=O | [2] |
Table 2: Computed Properties of 2-Methyl-5-nitrobenzenesulfonyl chloride
| Property | Value | Reference(s) |
| XLogP3 | 2.1 | [4] |
| Topological Polar Surface Area | 88.3 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
Safety and Handling
2-Methyl-5-nitrobenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, liberating toxic gas.[1] Therefore, appropriate safety precautions must be taken during its handling and storage.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Pictogram | GHS05 | Corrosion | [3] |
| Signal Word | Danger | [3] | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [1][3] |
| Precautionary Statement | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [3] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [3] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P310 | Immediately call a POISON CENTER/doctor. | [3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Neoprene) and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with a cartridge for acid gases and dusts when handling large quantities or in poorly ventilated areas.
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible substances such as strong bases and oxidizing agents. Keep the container tightly closed.
Experimental Protocols
Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
A common method for the synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride is the sulfonation of p-nitrotoluene with chlorosulfonic acid. The following protocol is based on a patented procedure.[6]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride.
Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve p-nitrotoluene in an organic solvent such as dichloromethane or chloroform.[6]
-
Addition of Chlorosulfonic Acid: While stirring, slowly add chlorosulfonic acid to the solution. A weight ratio of p-nitrotoluene to chlorosulfonic acid of 1:1.2 to 1:1.5 is recommended.[6]
-
Reaction: Heat the reaction mixture to a temperature between 100-150 °C and maintain stirring.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully add water (0.3-0.4 times the volume of the organic solvent).[6] Transfer the mixture to a separatory funnel and wash the organic layer with water two to three times.[6]
-
Isolation: Separate the organic phase and concentrate it under reduced pressure to yield crude 2-Methyl-5-nitrobenzenesulfonyl chloride.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a solid of higher purity. The choice of solvent is critical for effective purification.
Methodology:
-
Solvent Selection: Choose a solvent in which 2-Methyl-5-nitrobenzenesulfonyl chloride is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene is a known solvent for this compound.[5] A two-solvent system can also be employed.[7]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Reaction with Amines to form Sulfonamides
2-Methyl-5-nitrobenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a standard reaction for sulfonyl chlorides.
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Methodology:
-
Reaction Setup: Dissolve the amine and a base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) in a reaction flask.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add a solution of 2-Methyl-5-nitrobenzenesulfonyl chloride in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
Table 4: Predicted Spectroscopic Data for 2-Methyl-5-nitrobenzenesulfonyl chloride
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~8.6 ppm (d, 1H, Ar-H ortho to -SO₂Cl and meta to -NO₂), δ ~8.3 ppm (dd, 1H, Ar-H meta to -SO₂Cl and ortho to -NO₂), δ ~7.5 ppm (d, 1H, Ar-H ortho to -CH₃ and meta to -SO₂Cl), δ ~2.8 ppm (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~150 ppm (C-NO₂), δ ~145 ppm (C-SO₂Cl), δ ~142 ppm (C-CH₃), δ ~135 ppm (CH), δ ~128 ppm (CH), δ ~125 ppm (CH), δ ~21 ppm (CH₃) |
| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretch of -NO₂), ~1370 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric S=O stretch of -SO₂Cl), ~800-900 cm⁻¹ (Ar C-H out-of-plane bend) |
| Mass Spec (EI) | M⁺ at m/z 235/237 (³⁵Cl/³⁷Cl isotopes). Common fragments would include loss of Cl (m/z 200), loss of SO₂Cl (m/z 136), and ions corresponding to the aromatic ring fragments. |
Applications in Drug Development
2-Methyl-5-nitrobenzenesulfonyl chloride is a valuable intermediate in the synthesis of inhibitors for phosphodiesterase 7 (PDE7) and various kinases, which are important targets in drug discovery for a range of diseases.
PDE7 Inhibitors
Phosphodiesterase 7 (PDE7) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[8] Inhibition of PDE7 leads to increased intracellular cAMP levels, which can modulate inflammatory responses and neuronal processes. This makes PDE7 a promising target for the treatment of inflammatory, immunological, and neurological disorders.[8]
The 2-methyl-5-nitrophenylsulfonyl moiety is a key structural feature in some reported PDE7 inhibitors. For example, BRL 50481 (3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene) is a selective PDE7 inhibitor.[9] The synthesis of such compounds often involves the reaction of 2-Methyl-5-nitrobenzenesulfonyl chloride with an appropriate amine.
Signaling Pathway of PDE7 Inhibition
Caption: The role of PDE7 inhibitors in the cAMP signaling pathway.
Kinase Inhibitors
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. As such, kinase inhibitors are a major class of therapeutic agents. The design of kinase inhibitors often involves creating molecules that can bind to the ATP-binding site of the kinase, preventing phosphorylation.
The 2-Methyl-5-nitrobenzenesulfonyl chloride scaffold can be incorporated into the design of kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions within the kinase active site. The nitro and methyl groups provide points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
General Kinase Inhibition Signaling Pathway
Caption: General mechanism of action for kinase inhibitors in a signaling pathway.
Conclusion
2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8) is a versatile and reactive chemical intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its sulfonyl chloride group make it a valuable building block for creating libraries of compounds for screening against various biological targets. A thorough understanding of its properties, safe handling procedures, and reaction chemistry is essential for its effective use in research and development. The insights provided in this guide aim to support scientists and researchers in leveraging the potential of this compound in the discovery of novel therapeutics.
References
- 1. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2-Methyl-5-nitrobenzenesulfonyl chloride 97 121-02-8 [sigmaaldrich.com]
- 4. JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents [patents.google.com]
- 5. labsolu.ca [labsolu.ca]
- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
